2-Methylpropanoyl iodide chemical properties
2-Methylpropanoyl iodide chemical properties
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2-Methylpropanoyl Iodide
Introduction
2-Methylpropanoyl iodide, also known as isobutyryl iodide, is a highly reactive acyl iodide. As a derivative of isobutyric acid, it belongs to the class of acyl halides, which are pivotal reagents in organic synthesis. The presence of the highly labile carbon-iodine bond makes 2-methylpropanoyl iodide an exceptionally potent acylating agent, significantly more reactive than its chloride or bromide counterparts. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and handling protocols, designed for researchers and professionals in chemical and pharmaceutical development. While experimental data for this specific compound is sparse in public literature, this document synthesizes information from analogous structures and established chemical principles to provide a robust and predictive profile.
Chemical and Physical Properties
The physical properties of 2-methylpropanoyl iodide are not well-documented, primarily due to its inherent instability.[1] Acyl iodides are known to be sensitive to light, moisture, and heat, readily decomposing and often turning brown due to the formation of elemental iodine.[2] The data presented below combines established identifiers with predicted properties based on trends observed in similar low-molecular-weight acyl halides and iodoalkanes.
| Property | Value / Description | Source / Basis |
| IUPAC Name | 2-methylpropanoyl iodide | [3] |
| Synonyms | Isobutyryl iodide | [3] |
| CAS Number | 65269-91-2 | [3] |
| Molecular Formula | C₄H₇IO | [3] |
| Molecular Weight | 198.00 g/mol | [3] |
| Appearance | Predicted: Colorless to pale yellow fuming liquid | Analogy to Acetyl Iodide[2][4] |
| Boiling Point | Predicted: ~120-130 °C | Extrapolated from Acetyl Iodide (105 °C)[5] and Isobutyryl Chloride (91-93 °C) |
| Density | Predicted: ~1.7 g/cm³ | Trend analysis of related acyl halides |
| Solubility | Reacts with water and protic solvents; Soluble in aprotic organic solvents (e.g., ether, benzene, CH₂Cl₂) | General property of acyl halides[4][6] |
| Stability | Unstable; sensitive to moisture, air, and light.[1][5] | General property of acyl iodides[1][5] |
Synthesis of 2-Methylpropanoyl Iodide
The most direct and widely applicable method for synthesizing acyl iodides is through a halogen exchange reaction, often a variation of the Finkelstein reaction.[1][7] This involves treating the corresponding acyl chloride with an alkali metal iodide in an anhydrous aprotic solvent, such as acetonitrile or acetone.
Workflow: Synthesis via Halogen Exchange
Caption: General mechanism for nucleophilic addition-elimination.
A. Hydrolysis: Reacts violently with water to produce isobutyric acid and hydroiodic acid (HI). [4]This reactivity underscores the need for strictly anhydrous handling conditions.
B. Reaction with Alcohols (Esterification): Reacts readily with primary and secondary alcohols to form esters. [8]The reaction is often performed in the presence of a non-nucleophilic base (e.g., pyridine) to neutralize the HI byproduct.
C. Reaction with Amines (Amidation): Reacts rapidly with ammonia, primary amines, and secondary amines to form primary, secondary, and tertiary amides, respectively. [9][10]Two equivalents of the amine are typically required: one to act as the nucleophile and the second to neutralize the HI byproduct, forming an ammonium iodide salt. [9]
Experimental Protocol: Synthesis of N-benzyl-2-methylpropanamide
-
Setup: A solution of benzylamine (2.2 eq) in anhydrous dichloromethane (CH₂Cl₂) is prepared in a flask and cooled to 0 °C in an ice bath.
-
Addition: A solution of 2-methylpropanoyl iodide (1.0 eq) in anhydrous CH₂Cl₂ is added dropwise to the cold, stirring amine solution.
-
Reaction: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 1-2 hours.
-
Work-up: The reaction mixture is washed sequentially with dilute HCl (to remove excess amine), saturated NaHCO₃ solution (to remove any acidic impurities), and brine.
-
Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated under reduced pressure to yield the crude amide, which can be further purified by recrystallization or column chromatography.
Handling, Storage, and Safety
No specific Material Safety Data Sheet (MSDS) exists for 2-methylpropanoyl iodide. The following guidelines are derived from data for isobutyryl chloride and acetyl iodide. [4][5][11]
-
Hazards: Expected to be highly corrosive, causing severe skin burns and eye damage. It is likely a lachrymator and is harmful if inhaled due to the release of HI upon contact with moisture. [2]* Personal Protective Equipment (PPE): Use in a well-ventilated fume hood is mandatory. Wear chemical-resistant gloves (e.g., butyl rubber), splash goggles, a face shield, and a flame-retardant lab coat. [12][13]* Handling: Handle under an inert atmosphere (nitrogen or argon) to prevent decomposition from moisture and air. [5]Use syringes and cannulas for transfers. All glassware must be rigorously dried.
-
Storage: Store in a tightly sealed container in a cool, dry, dark, and well-ventilated area away from incompatible materials such as water, alcohols, bases, and oxidizing agents. [5][11]For long-term storage, adding a small amount of copper powder can help stabilize the compound by scavenging free iodine. [1]* Spills: Absorb spills with an inert, dry material (e.g., sand or vermiculite) and place in a sealed container for disposal. [11]Do not use water.
Conclusion
2-Methylpropanoyl iodide is a highly valuable yet challenging reagent for chemical synthesis. Its extreme reactivity as an acylating agent allows for the efficient formation of esters and amides under mild conditions. However, this high reactivity is coupled with significant instability, necessitating meticulous handling and storage procedures. The predictive data and protocols outlined in this guide provide a foundational framework for professionals to safely and effectively utilize this potent chemical intermediate in research and development.
References
-
Lofarma. ISO BUTYL IODIDE CAS NO 513-38-2 MATERIAL SAFETY DATA SHEET SDS/MSDS. (N.d.). [Link]
-
Chemia. Acyl iodide synthesis, iodoarene synthesis: Iodination reactions with halogen exchange (3): Discussion series on bromination/iodination reactions 14. (2022). [Link]
-
LookChem. Cas 558-17-8,2-IODO-2-METHYLPROPANE. (N.d.). [Link]
-
Doc Brown's Chemistry. mass spectrum of 2-iodo-2-methylpropane (CH3)3CI fragmentation pattern. (N.d.). [Link]
-
Sigma-Aldrich. SAFETY DATA SHEET - Isobutyryl chloride. (2025). [Link]
-
Doc Brown's Chemistry. infrared spectrum of 2-iodo-2-methylpropane (CH3)3CI. (N.d.). [Link]
-
The Royal Society of Chemistry. Supporting Information. (2017). [Link]
-
PubChem, National Institutes of Health. 2-Methylpropanoyl iodide. (N.d.). [Link]
-
PubChem, National Institutes of Health. Acetyl iodide. (N.d.). [Link]
-
Doc Brown's Chemistry. 1H proton nmr spectrum of 2-iodo-2-methylpropane. (N.d.). [Link]
-
YouTube. Write the mechanism of reaction of HI with 2-Iodo-2-methylpropane. (2023). [Link]
-
Pearson. Show how the following compounds could be prepared from 2-methylpropane. (N.d.). [Link]
-
Doc Brown's Chemistry. infrared spectrum of 2-methylpropanal C4H8O. (N.d.). [Link]
-
Save My Exams. A Level Chemistry Revision Notes - Acyl Chlorides. (2025). [Link]
-
National Center for Biotechnology Information. Halogenation Reactions of Alkyl Alcohols Employing Methyl Grignard Reagents. (N.d.). [Link]
-
Filo. NMR Spectrum of 1-iodo-2-methylpropane. (2025). [Link]
-
Doc Brown's Chemistry. mass spectrum of 1-iodo-2-methylpropane C4H9I. (N.d.). [Link]
-
StudyMind. Organic Chemistry Revision Sheets Reaction Mechanism Notes. (N.d.). [Link]
-
Master Organic Chemistry. Alkylation of Amines (Sucks!). (2017). [Link]
-
Chemistry LibreTexts. 17.6: Reactions of Alcohols. (2024). [Link]
-
Chemguide. replacing the -oh group in alcohols by a halogen. (N.d.). [Link]
-
YouTube. Alcohols to Alkyl Iodides, Part 1: Hydrogen Iodide. (2020). [Link]
-
Organic Syntheses. A. - Neopentyl iodide. (N.d.). [Link]
-
Chemguide. amines as nucleophiles. (N.d.). [Link]
- Google Patents. US3053910A - Method of manufacturing alkyl iodides. (N.d.).
-
Journal of Chemical Education. Structural parameters of methyl iodide by infrared spectroscopy. (N.d.). [Link]
-
Organic Chemistry Portal. Alkyl iodide synthesis by iodination or substitution. (N.d.). [Link]
-
Fiveable. Methyl Iodide Definition. (2025). [Link]
-
Scribd. IR Spectroscopy for 2-Methylpropanal - Mass Spectrometry. (N.d.). [Link]
-
PubMed. Ion trap mass spectrometry affords advances in the analytical and atmospheric chemistry of 2-hydroxy-2-methylpropanal, a proposed photooxidation product of 2-methyl-3-buten-2-Ol. (N.d.). [Link]
-
Organic Chemistry Portal. Synthesis of secondary and tertiary amines. (N.d.). [Link]
-
RJPBCS. IR Spectroscopic Study of Substances Containing Iodine Adduct. (2017). [Link]
-
Chemistry LibreTexts. 24.8: Reactions of Amines. (2024). [Link]
-
The Royal Society of Chemistry. Peptide quantitation with methyl iodide isotopic tags and mass spectrometry. (N.d.). [Link]
Sources
- 1. Acyl iodide synthesis, iodoarene synthesis: Iodination reactions with halogen exchange (3): Discussion series on bromination/iodination reactions 14 – Chemia [chemia.manac-inc.co.jp]
- 2. Acetyl iodide | C2H3IO | CID 10483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methylpropanoyl iodide | C4H7IO | CID 12715972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 507-02-8: Acetyl iodide | CymitQuimica [cymitquimica.com]
- 5. Acetyl Iodide: Properties, Safety Data, Applications & Synthesis | Expert Chemical Information [sinochem-nanjing.com]
- 6. CAS 558-17-8: 2-Iodo-2-methylpropane | CymitQuimica [cymitquimica.com]
- 7. 2-IODO-2-METHYLPROPANE(558-17-8) 1H NMR spectrum [chemicalbook.com]
- 8. chemistrystudent.com [chemistrystudent.com]
- 9. savemyexams.com [savemyexams.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. chemicalbook.com [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
